![molecular formula C7H2Cl2F2O B3095006 5-Chloro-2,4-difluorobenzoyl chloride CAS No. 1261734-09-1](/img/structure/B3095006.png)
5-Chloro-2,4-difluorobenzoyl chloride
Overview
Description
5-Chloro-2,4-difluorobenzoyl chloride is a type of pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds .
Physical And Chemical Properties Analysis
This compound is a clear light yellow to yellow liquid . It has a density of 1.437 g/mL at 25 °C and a refractive index of n20/D 1.5157 .Scientific Research Applications
Ortho Effect in Solvolyses
Research by Park and Kevill (2012) in the Journal of Physical Organic Chemistry studied the ortho effect in solvolyses. They found that the ortho effect of chloro substituents in dichlorobenzoyl chloride significantly hindered attack on the acyl carbon, leading to an ionization mechanism over a full range of solvents. This study helps in understanding the reactivity of chloro-substituted benzoyl chlorides, such as 5-Chloro-2,4-difluorobenzoyl chloride, in different solvent environments (Park & Kevill, 2012).
Electrochemical Oxidation of Persistent Organic Pollutants
Solá-Gutiérrez et al. (2019) in the Journal of Hazardous Materials explored the traceability of chlorinated compounds during the electro-oxidation of aqueous samples. They focused on 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a compound related to this compound. Their research is significant for understanding the environmental impact and remediation technologies for persistent organic pollutants (Solá-Gutiérrez et al., 2019).
Synthesis of Novel Pesticides
Liu An-chan (2015) in the Journal of Wuhan Institute of Technology described the synthetic process of novel pesticides using compounds related to this compound. This highlights its potential application in the development of new agricultural chemicals (Liu An-chan, 2015).
Chlorine and Fluorine Substitutions in Chemical Synthesis
A study by Kosaka et al. (2015) in Dalton Transactions investigated the effects of chlorine and fluorine substitutions on tuning the ionization potential of certain chemical complexes. Their research contributes to the understanding of how such substitutions, as found in this compound, can affect the chemical and physical properties of molecules (Kosaka et al., 2015).
Safety and Hazards
This compound is considered hazardous. It is combustible and reacts with water to liberate toxic gas . It causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection . In case of fire, use CO2, dry chemical, or foam for extinction .
properties
IUPAC Name |
5-chloro-2,4-difluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-4-1-3(7(9)12)5(10)2-6(4)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAIAVLGUQQECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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